REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([NH:10][C:11](=[O:19])[CH2:12][CH:13]([CH3:18])[CH2:14][N+:15]([O-])=O)[CH:5]=[CH:6][C:7]=1[C:8]#[N:9].[Cl-].[Ca+2].[Cl-].CO.O>[Cl-].[Na+].O.[Fe]>[NH2:15][CH2:14][CH:13]([CH3:18])[CH2:12][C:11]([NH:10][C:4]1[CH:5]=[CH:6][C:7]([C:8]#[N:9])=[C:2]([Cl:1])[CH:3]=1)=[O:19] |f:1.2.3,6.7.8|
|
Name
|
|
Quantity
|
21.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1C#N)NC(CC(C[N+](=O)[O-])C)=O
|
Name
|
|
Quantity
|
25.06 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
21.01 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and saturated brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by NH-silica gel column chromatography (solvent gradient; 10 to 50% ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(CC(=O)NC1=CC(=C(C=C1)C#N)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 23.92 mmol | |
AMOUNT: MASS | 6.02 g | |
YIELD: PERCENTYIELD | 31.8% | |
YIELD: CALCULATEDPERCENTYIELD | 31.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |